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Compound of Interest

Compound Name: 1,6-Diphenoxy-2,4-hexadiyne

Cat. No.: B1144241 Get Quote

Synthesis Protocol for 1,6-Diphenoxy-2,4-
hexadiyne
For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 1,6-
diphenoxy-2,4-hexadiyne. The synthesis is a two-step process commencing with the

preparation of the precursor, phenyl propargyl ether (3-phenoxy-1-propyne), via a Williamson

ether synthesis. This is followed by the oxidative homocoupling of the terminal alkyne using a

copper-catalyzed reaction, such as the Eglinton or Hay coupling, to yield the desired

symmetrical diyne. This document outlines the required materials, detailed experimental

procedures, purification methods, and characterization data for the synthesized compounds.

Introduction
Symmetrically substituted 1,3-diynes are valuable structural motifs in a variety of chemical

research areas, including materials science, medicinal chemistry, and polymer chemistry. The

compound 1,6-diphenoxy-2,4-hexadiyne, with its rigid diyne core and terminal phenoxy

groups, is a key building block for more complex molecular architectures. The synthesis

strategy involves the initial formation of an ether linkage between phenol and a propargyl

halide, followed by a classical oxidative coupling of the resulting terminal alkyne. The Eglinton
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and Hay modifications of the Glaser coupling are particularly effective for such homocoupling

reactions, providing good yields of the desired symmetrical diyne.

Overall Reaction Scheme
Step 1: Synthesis of Phenyl Propargyl Ether (Williamson Ether Synthesis)

Step 2: Synthesis of 1,6-Diphenoxy-2,4-hexadiyne (Oxidative Homocoupling)

Experimental Protocols
Part 1: Synthesis of Phenyl Propargyl Ether (3-phenoxy-
1-propyne)
This procedure follows a standard Williamson ether synthesis methodology.

Materials:

Phenol

Propargyl bromide (80% solution in toluene)

Anhydrous potassium carbonate (K₂CO₃)

Acetone

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Stirring apparatus
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Separatory funnel

Rotary evaporator

Procedure:

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

phenol (9.41 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and 200 mL of

acetone.

Stir the mixture vigorously at room temperature for 15 minutes.

Slowly add propargyl bromide (14.9 g of 80% solution in toluene, 0.1 mol) to the suspension.

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

After completion, cool the mixture to room temperature and filter off the inorganic salts.

Wash the filter cake with a small amount of acetone.

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the

acetone.

Dissolve the residue in 150 mL of diethyl ether and transfer to a separatory funnel.

Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove unreacted

phenol, water (2 x 50 mL), and brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure to yield the crude product.

Purify the crude phenyl propargyl ether by vacuum distillation to obtain a colorless to pale

yellow oil.

Part 2: Synthesis of 1,6-Diphenoxy-2,4-hexadiyne
This procedure utilizes an Eglinton-type oxidative coupling.
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Materials:

Phenyl propargyl ether (from Part 1)

Copper(II) acetate (Cu(OAc)₂)

Pyridine

Methanol

Dichloromethane (CH₂Cl₂)

Hydrochloric acid (1 M)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Stirring apparatus

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

In a 250 mL round-bottom flask, dissolve phenyl propargyl ether (2.64 g, 20 mmol) in a

mixture of 50 mL of pyridine and 50 mL of methanol.

Add copper(II) acetate (4.0 g, 22 mmol) to the solution.

Stir the reaction mixture vigorously at 50-60 °C for 4-6 hours. The solution should turn from

blue to green. Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL

of 1 M hydrochloric acid.

Extract the aqueous layer with dichloromethane (3 x 75 mL).

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated

aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the

solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 1,6-diphenoxy-2,4-hexadiyne as a white solid. The product can

be further purified by recrystallization from a suitable solvent system like ethanol or a

hexane/ethyl acetate mixture.

Data Presentation
Table 1: Reactants and Reagents for the Synthesis of Phenyl Propargyl Ether.

Compound
Molecular
Formula

Molar Mass
( g/mol )

Amount (g) Moles (mol) Molar Ratio

Phenol C₆H₅OH 94.11 9.41 0.1 1.0

Propargyl

Bromide

(80%)

C₃H₃Br 118.96 14.9 0.1 1.0

Potassium

Carbonate
K₂CO₃ 138.21 27.6 0.2 2.0

Acetone C₃H₆O 58.08 200 mL - Solvent

Table 2: Reactants and Reagents for the Synthesis of 1,6-Diphenoxy-2,4-hexadiyne.
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Compound
Molecular
Formula

Molar Mass
( g/mol )

Amount (g) Moles (mol) Molar Ratio

Phenyl

Propargyl

Ether

C₉H₈O 132.16 2.64 0.02 1.0

Copper(II)

Acetate
Cu(OAc)₂ 181.63 4.0 0.022 1.1

Pyridine C₅H₅N 79.10 50 mL - Solvent/Base

Methanol CH₃OH 32.04 50 mL - Solvent

Table 3: Characterization Data.

Compoun
d

Molecular
Formula

Molar
Mass (
g/mol )

Appearan
ce

Melting
Point (°C)

Expected
¹H NMR
(CDCl₃, δ
ppm)

Expected
¹³C NMR
(CDCl₃, δ
ppm)

Phenyl

Propargyl

Ether

C₉H₈O 132.16

Colorless

to pale

yellow oil

N/A

~7.3 (m,

2H), ~7.0

(m, 3H),

~4.7 (d,

2H), ~2.5

(t, 1H)

~157.5,

129.5,

121.5,

114.8,

78.5, 75.0,

56.0

1,6-

Diphenoxy-

2,4-

hexadiyne

C₁₈H₁₄O₂ 262.30 White solid 101[1]

~7.3 (m,

4H), ~7.0

(m, 6H),

~4.8 (s,

4H)

~157.0,

129.6,

122.0,

114.9,

73.0, 68.0,

56.5

Note: NMR chemical shifts are approximate and may vary slightly based on experimental

conditions.
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Visualization of Experimental Workflow
Synthesis of 1,6-Diphenoxy-2,4-hexadiyne Workflow

Step 1: Phenyl Propargyl Ether Synthesis

Step 2: Oxidative Homocoupling

Phenol, K₂CO₃, Acetone

Add Propargyl Bromide

Reflux (12-16h)

Filtration & Concentration

Liquid-Liquid Extraction
(Et₂O, NaOH, H₂O, Brine)

Drying (MgSO₄) & Concentration

Vacuum Distillation

Phenyl Propargyl Ether

Phenyl Propargyl Ether, Pyridine, Methanol

Use in next step

Add Cu(OAc)₂

Heat (50-60°C, 4-6h)

Acid Quench & Extraction
(DCM, HCl, NaHCO₃, Brine)

Drying (Na₂SO₄) & Concentration

Column Chromatography

1,6-Diphenoxy-2,4-hexadiyne

Click to download full resolution via product page
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Caption: Workflow for the two-step synthesis of 1,6-diphenoxy-2,4-hexadiyne.

Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Propargyl bromide is a lachrymator and is toxic. Handle with extreme care.

Phenol is corrosive and toxic. Avoid skin contact.

Pyridine has a strong, unpleasant odor and is flammable.

Dichloromethane is a suspected carcinogen.

Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before

use.

Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 1,6-
diphenoxy-2,4-hexadiyne. The two-step procedure, involving a Williamson ether synthesis

followed by an Eglinton coupling, is a robust method for obtaining the target compound in good

yield and purity. The provided data and workflow diagrams should serve as a valuable resource

for researchers in organic synthesis and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Step-by-step synthesis protocol for 1,6-Diphenoxy-2,4-
hexadiyne]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1144241#step-by-step-synthesis-protocol-for-1-6-
diphenoxy-2-4-hexadiyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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